![molecular formula C12H12ClNO3S B2654520 (2R,4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 110078-81-4](/img/structure/B2654520.png)
(2R,4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
Scientific Research Applications
Synthesis and Anticancer Activity
Researchers have synthesized various thiophene and thiazolyl-thiophene hybrids, including thiazolidinone derivatives, to investigate their potential anticancer activities. Thiazolidinone derivatives, due to their structural similarity to "(2R,4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid," have shown promising results in inhibiting cancer cell growth. These compounds have been evaluated in vitro for their cytotoxicity against different cancer cell lines, revealing their potential as leads for anticancer drug development (Atta & Abdel-Latif, 2021).
Solubility, Stability, and Dissociation Constants
The physicochemical properties such as solubility, stability, and dissociation constants of thiazolidine-4-carboxylic acid derivatives have been extensively studied. These studies provide essential insights into the behavior of these compounds in aqueous solutions, which is crucial for their potential pharmaceutical applications. Understanding these properties helps in the design of compounds with improved solubility and stability, facilitating their further development as therapeutic agents (Butvin et al., 2000).
Antimicrobial and Antioxidant Properties
Thiazolidine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies have shown that some thiazolidine-4-carboxylic acid derivatives exhibit moderate to good activity against a range of bacterial and fungal strains. Additionally, certain derivatives display significant antioxidant properties, suggesting their potential use in treating diseases where oxidative stress plays a critical role (Gouda & Abu-Hashem, 2011).
Synthesis of Potential Antihypertensive Drugs
The synthesis of 2-substituted thiazolidine-4-carboxylic acids from L-cysteine has been explored for their potential use as antihypertensive drugs. These compounds have shown activity as angiotensin-converting enzyme inhibitors, indicating their potential in managing hypertension (Ershov et al., 2014).
Stereoselective Synthesis
The stereoselective synthesis of 2-aryl-thiazolidine-4-carboxylic acids has been investigated, revealing the influence of substituents on the yield, reaction time, and stereoselectivity of the products. Such studies are essential for developing synthetic methodologies that allow for the production of enantiomerically pure compounds, which is crucial for the discovery of new drugs with improved efficacy and reduced side effects (Jagtap et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2R,4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c1-7(15)14-10(12(16)17)6-18-11(14)8-2-4-9(13)5-3-8/h2-5,10-11H,6H2,1H3,(H,16,17)/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFOVUAHECKYBQ-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC1C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H](CS[C@@H]1C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid |
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